4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide
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Overview
Description
4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide is a synthetic organic compound characterized by its unique thiazole ring structure and the presence of a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide typically involves the following steps:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone. For instance, 4-methylthioamide can react with 4-trifluoromethyl-phenyl-α-haloketone under basic conditions to form the thiazole ring.
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Amidation: : The final step involves converting the carboxylic acid group to an amide. This can be done using reagents such as thionyl chloride to form the acid chloride, followed by reaction with ammonia or an amine to yield the amide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the trifluoromethyl group. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of the amide to an amine.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or resistance to chemical degradation. It may also serve as an intermediate in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiazole ring can interact with various biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(trifluoromethyl)phenylboronic acid: This compound shares the trifluoromethyl-phenyl structure but differs in its functional groups and overall reactivity.
4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole:
Uniqueness
4-Methyl-2-(4-trifluoromethyl-phenyl)-thiazole-5-carboxylic acid amide is unique due to the combination of its thiazole ring, trifluoromethyl group, and carboxylic acid amide functionality. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2OS/c1-6-9(10(16)18)19-11(17-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORZESDVKZXTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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